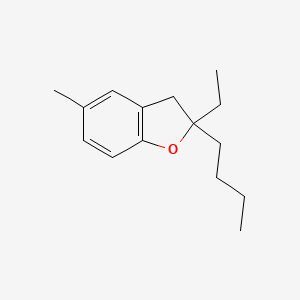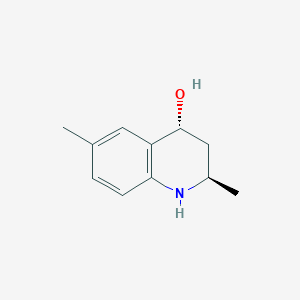
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.
Méthodes De Préparation
The synthesis of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the use of NMR spectroscopic measurements and single crystal X-ray crystallographic analyses to determine the configurational and conformational assignments of the compound . Additionally, the compound can be synthesized through microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans .
Analyse Des Réactions Chimiques
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-benzoyl and N,O-dibenzoyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry .
Applications De Recherche Scientifique
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications. It is used in the study of microbial transformations and the stereochemistry of tetrahydroquinoline derivatives . The compound’s unique structure and reactivity make it valuable in the development of new synthetic methodologies and the exploration of its potential biological activities .
Mécanisme D'action
The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared to other similar compounds, such as cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and other tetrahydroquinoline derivatives . These compounds share similar structural features but may differ in their stereochemistry and reactivity. The unique aspects of this compound include its specific configuration and the resulting effects on its chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |
Clé InChI |
RBCNCWKJVVSJAY-LDYMZIIASA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |
SMILES canonique |
CC1CC(C2=C(N1)C=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


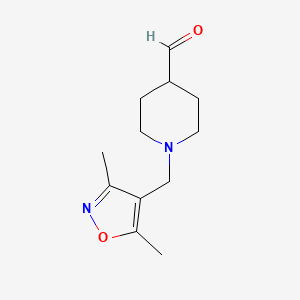

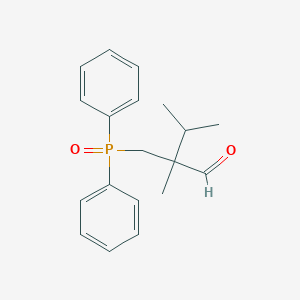
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
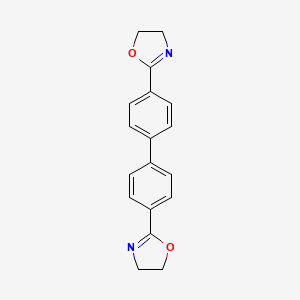
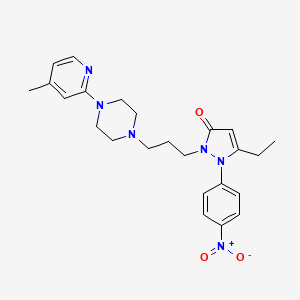

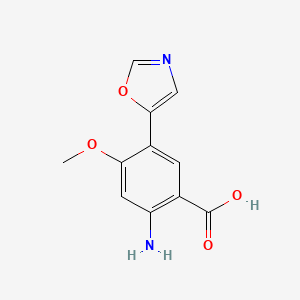

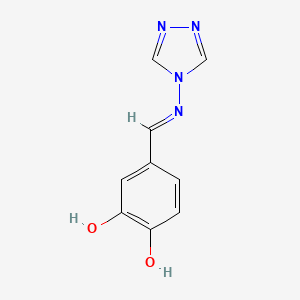
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
